Compound Description: This compound is a heterocycle synthesized via a reaction between 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. Its structure was confirmed by X-ray crystallography and spectral analyses. []
Relevance: While not directly analogous, this compound shares a key structural motif with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate: the presence of a 4-nitrophenyl group. This suggests potential interest in exploring the impact of this shared group on biological or chemical properties. []
Compound Description: This compound, an aminobenzylnaphthol derivative, is the product of a solvent-free Betti reaction using 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester. The reaction is notable for its lack of racemization, leading predominantly to the (S,S)-product. []
Relevance: This compound shares the 4-nitrophenyl substituent with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. The presence of this group in a different chemical context (Betti reaction product) may provide insights into its reactivity or potential as a pharmacophore. []
Compound Description: This compound, a chiral five-membered imidazolidin-4-one ring, is formed through a two-step synthesis. First, 2(S)-amino-3-methyl-1-oxobutanehydrazine reacts at its hydrazine moiety to create a 4-nitrobenzylidine derivative. This derivative then undergoes cyclization with another molecule of 4-nitrobenzaldehyde. []
Relevance: This compound features a 4-nitrophenyl group, mirroring the structure of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. The presence of this group within a chiral imidazolidinone framework may offer insights into structure-activity relationships, particularly if the target of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate involves chiral interactions. []
Compound Description: This series of compounds, containing a quinazoline scaffold, was synthesized and evaluated for antitubercular, anti-HIV, and antibacterial activities. Two specific compounds within this series, BQC7 (with a 4-nitrophenyl substituent) and BQC9 (with a 4-chlorophenyl substituent) demonstrated potent activity against several bacterial strains. []
Relevance: While not structurally identical, this class of compounds, especially BQC7, shares the 4-nitrophenyl motif with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. Examining the biological activity of these quinazolines, particularly BQC7's potent antimicrobial effects, could provide valuable information regarding the potential biological targets or activities of the target compound. []
5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group
Compound Description: This series of compounds, featuring a tetrahydroisoquinoline core with a nitrophenyl substituent at either the 3 or 4 position, was synthesized and screened for anticancer and antioxidant activity. Several compounds exhibited moderate to strong activity against specific cancer cell lines (PACA2 and A549). []
Relevance: The presence of the 4-nitrophenyl group in these compounds links them structurally to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. The notable anticancer activity observed in some of these compounds suggests a potential area of biological activity for the target compound that warrants further investigation. []
Compound Description: This dihydropyridine derivative acts as a potent and water-soluble calcium antagonist. NKY-722 exhibited significant vasorelaxant effects in various canine artery models. Its mechanism of action involves blocking calcium channels, demonstrating efficacy against contractions induced by calcium and Bay K 8644. [, ]
Relevance: The presence of a nitrophenyl group, although at the meta position in NKY-722, provides a structural link to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. The documented calcium antagonist activity of NKY-722 suggests a possible avenue for exploring the pharmacological profile of the target compound, particularly its potential interactions with calcium signaling pathways. [, ]
Compound Description: This compound represents a potent and selective Factor XIa (FXIa) inhibitor. It is part of a series of imidazole-based macrocyclic FXIa inhibitors that are orally bioavailable. This particular compound demonstrates significant antithrombotic efficacy. []
Relevance: While this compound doesn't share the exact 4-nitrophenyl group, it belongs to a broader class of macrocyclic compounds that often incorporate aromatic substituents for potency and selectivity. This structural similarity, along with its potent antithrombotic activity, might offer insights into potential therapeutic applications for methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, particularly if it exhibits similar macrocyclic structural features. []
Compound Description: This series of benzopyrimidine derivatives was synthesized and evaluated for anti-HIV, antitubercular, and antibacterial activity. Notably, compound PTS14 (with a 3-chlorophenyl substituent on the isothiourea moiety) exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus, as well as displaying antitubercular and anti-HIV activity. []
Relevance: Despite the difference in the isothiourea substitution, this series of compounds shares the 3-nitrophenyl substituent with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. The potent antimicrobial, antitubercular, and anti-HIV activity observed for PTS14 suggests potential for exploring similar biological activities for the target compound, especially given the shared nitrophenyl pharmacophore. []
Compound Description: This compound, synthesized as an antifibrillary and anti-arrhythmic agent, contains a 4-chlorophenyl group linked to a furan ring. It demonstrates potential for treating cardiovascular conditions. []
Relevance: Although it lacks the nitro group, this compound's inclusion of a para-substituted chlorophenyl ring makes it relevant to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. Comparing their activities could provide insights into the influence of the nitro group on the biological activity and potential therapeutic applications of the target compound. []
Compound Description: Imanitib mesylate, an antileukemic cytostatic agent, inhibits tyrosine kinase activity. It is particularly effective in treating chronic myelogenous leukemia. []
Relevance: While Imanitib mesylate doesn't share the 4-nitrophenyl group directly, it falls under the broader category of kinase inhibitors, many of which feature aromatic systems for target binding and activity. Understanding its mechanism of action and specific kinase targets could offer insights into potential targets for methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, especially if it demonstrates kinase inhibitory activity. [, ]
Compound Description: GSK1016790A is a potent and selective agonist for the transient receptor potential vanilloid 4 (TRPV4) channel. Studies demonstrate its ability to induce urinary bladder contraction and hyperactivity through TRPV4 activation in both in vitro and in vivo models. []
Relevance: While lacking the specific 4-nitrophenyl group, GSK1016790A belongs to a class of TRP channel modulators, which frequently incorporate aromatic rings to interact with channel structures and modulate their activity. Examining the structure-activity relationships of GSK1016790A and similar TRPV4 modulators might provide clues regarding potential interactions between methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate and ion channels, especially if it displays structural features common to TRP channel modulators. []
Compound Description: XB513 is a novel compound that exhibits both calcium agonistic and α1-adrenergic receptor antagonistic properties. It has demonstrated potential in treating congestive heart failure, as evidenced by its positive inotropic effects in animal models. []
Relevance: Though XB513 carries a meta-nitrophenyl group, its dual pharmacological actions as a calcium agonist and α1-adrenergic receptor antagonist suggest avenues for investigating the pharmacological profile of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. Exploring potential interactions with calcium signaling and adrenergic receptors could be of interest. []
13. (E)‐substituted phenyl acryloylphenyl‐4‐methyl‐1‐oxophthalazine‐1,3,4‐oxadiazolylthioacetamides (5a–f)* Compound Description: This series of 1,3,4‐oxadiazoles, featuring chalcone analogs, were designed and synthesized as part of an effort to create improved antibacterial agents. []* Relevance: This series of compounds shares the 1,3,4-oxadiazole moiety with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. This structural similarity, along with the significant antibacterial activity observed for some compounds in the series, suggests that incorporating a 1,3,4-oxadiazole scaffold might be a promising strategy for developing new antibacterial agents related to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. []
Compound Description: CP-671,305 is an orally active phosphodiesterase-4 inhibitor that is metabolized and transported by various enzymes and transporters in the liver, including MRP2, BCRP, and OATPs. []
Relevance: While not structurally identical, both CP-671,305 and methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate contain aromatic rings and polar groups that may interact with drug-metabolizing enzymes and transporters. Investigating the metabolism and transport of CP-671,305 could provide insights into potential metabolic pathways and drug interactions for methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. []
Compound Description: This compound, characterized by X-ray crystallography, highlights the influence of intermolecular interactions on its solid-state structure. The study revealed N—H⋯N and N—H⋯O hydrogen bonds, influencing the compound's crystal packing and potentially its physicochemical properties. []
Relevance: Although lacking a direct structural match to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, this compound's incorporation of a nitrophenyl group and the detailed analysis of its intermolecular interactions could be valuable. These insights might inform strategies to modify the target compound's structure to modulate its solid-state properties, which can be critical for drug formulation and delivery. []
Compound Description: Dasatinib is a potent, orally available pan-Src kinase inhibitor. It exhibits nanomolar to subnanomolar potency against various Src family kinases, showing efficacy in inhibiting proinflammatory cytokine production and reducing inflammation in preclinical models. []
Relevance: Though Dasatinib does not directly share the 4-nitrophenyl group with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, it belongs to the same broader category of kinase inhibitors. Understanding the structural features critical for Dasatinib's potency and selectivity against Src family kinases may offer guidance for exploring the potential of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate as a kinase inhibitor. []
Compound Description: This series of compounds, featuring a benzoxazaphosphinine ring system, was synthesized and evaluated for their antimicrobial activities. Notably, all compounds in this series demonstrated significant antibacterial and antifungal activity. []
Relevance: This series, specifically incorporating a 3'-chloro-4'-nitrophenyl moiety, aligns structurally with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. The presence of halogens, particularly chlorine, is notable. The potent antimicrobial activity observed for these compounds suggests a potential avenue for exploring similar biological activities for the target compound, given their structural similarities. []
18. 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl (±)‐1,4‐dihydro‐2,6‐dimethyl‐4‐(m‐nitrophenyl)‐3,5‐pyridinedicarboxylate dihydrochloride (CV-4093 (2HCl))* Compound Description: This compound, a dihydropyridine derivative, is structurally related to the calcium channel blocker nifedipine. A carbon-14-labeled version of this compound, [14C]CV-4093 (2HCl), was synthesized to study its metabolism and distribution in animals. []* Relevance: The presence of the 3-nitrophenyl group in CV-4093 (2HCl) provides a direct structural connection to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. Understanding the metabolism and distribution of [14C]CV-4093 (2HCl) could offer insights into the potential metabolic fate and pharmacokinetic properties of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, especially given the presence of the nitrophenyl moiety in both compounds. []
Compound Description: Sch-350634, a piperazine-based CCR5 antagonist, demonstrates potent inhibition of HIV-1 entry and replication. Its development involved optimizing the lead compound for improved selectivity for CCR5 over muscarinic receptors and enhanced pharmacokinetic properties. []
Relevance: Though lacking the 4-nitrophenyl group, Sch-350634's classification as a piperazine-based CCR5 antagonist is relevant to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. This structural connection, along with its potent anti-HIV activity, suggests potential for the target compound to interact with CCR5 or related chemokine receptors, warranting further investigation in this area. []
20. 2-methyl -10-(4- methyl-1-piperazinyl) -4h-thieno- [2,3-b]-[1,5] -benzodiazepine and its acid-additive salt, 4-amino -2-methyl -10h-thieno -[2,3-b]-[1,5] -benzodiazepine* Compound Description: These thieno[2,3-b][1,5]benzodiazepine derivatives are noted for their potential as therapeutic agents for central nervous system disorders. [] * Relevance: Although lacking the specific 4-nitrophenyl group, these compounds share a structural motif with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate: a piperazine ring. This connection, coupled with their potential for treating central nervous system disorders, suggests a possible direction for investigating the pharmacological profile of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, particularly its potential effects on the central nervous system. []
21. Piperazine-based CCR5 antagonists* Compound Description: Piperazine-based CCR5 antagonists are a class of compounds that block the CCR5 receptor, a co-receptor for HIV-1 entry into cells. These antagonists have shown promise as potential anti-HIV agents. [, ]* Relevance: The target compound, methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, contains a piperazine ring, which is a key structural feature of piperazine-based CCR5 antagonists. This structural similarity suggests that methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate might also interact with CCR5 or exhibit CCR5 antagonist activity. [, ]
Compound Description: MK-0686, a bradykinin B1 receptor antagonist, undergoes extensive metabolism in rhesus monkeys. Notably, it induces its own metabolism (autoinduction) by increasing the expression of CYP2C75, a cytochrome P450 enzyme responsible for its oxidative biotransformation. []
Relevance: While MK-0686 doesn't share the exact 4-nitrophenyl group, it is relevant to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate from a drug metabolism perspective. Understanding the metabolic pathways and potential for autoinduction observed with MK-0686 could be informative when studying the metabolic fate of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, especially in preclinical species like monkeys. []
Compound Description: This class of benzopyrimidine derivatives was designed and synthesized with a focus on their potential as antibacterial, antitubercular, and anti-HIV agents. [, ]
Relevance: These compounds share a core benzopyrimidine structure with methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate, although the specific substituents and their positions on the benzopyrimidine ring differ. This structural similarity, combined with their broad-spectrum antimicrobial activities, suggests a potential starting point for exploring the biological activities of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. [, ]
24. 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine)* Compound Description: Manidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent. It exists as optical isomers, with the (S)-(+)-enantiomer exhibiting significantly higher potency than the (R)-(-)-isomer. []* Relevance: The presence of the 3-nitrophenyl group and the piperazine ring in manidipine provides a structural link to methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. Although the core structure differs (dihydropyridine vs. thiophene), the shared substituents suggest potential for overlapping pharmacological activities, particularly related to calcium channel modulation or cardiovascular effects. Investigating potential interactions of methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate with calcium channels, especially considering the stereoselective activity of Manidipine enantiomers, could be of interest. []
25. (3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide (AN-024)* Compound Description: AN-024 is a potent inhibitor of tyrosine kinases, particularly those involved in cancer cell growth and proliferation. It has been investigated for its potential as an anticancer agent. []* Relevance: While lacking a direct structural match, AN-024's classification as a kinase inhibitor, particularly its activity against tyrosine kinases, makes it relevant to consider for methyl 3-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate. Many kinase inhibitors incorporate aromatic systems to interact with the ATP-binding site of kinases, and the presence of the 4-nitrophenyl group in the target compound suggests a possible avenue for kinase inhibitory activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.